7-(2,5-dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-one class, characterized by a fused tricyclic core with a pyrazole ring, a pyridine ring, and a pyrimidinone moiety. The substituents at the 2-, 3-, and 7-positions include an ethyl group, a phenyl group, and a 2,5-dimethoxyphenyl group, respectively. The compound was synthesized via a multicomponent reaction involving aromatic aldehydes, as described in studies on analogous pyrazolo-pyrimidinone derivatives .
Properties
IUPAC Name |
11-(2,5-dimethoxyphenyl)-4-ethyl-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-4-19-23(16-8-6-5-7-9-16)24-26-15-18-20(29(24)27-19)12-13-28(25(18)30)21-14-17(31-2)10-11-22(21)32-3/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOJBNVRVBVJSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(2,5-Dimethoxyphenyl)-2-ethyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 348.39 g/mol
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antiproliferative activities against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in vitro.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| K562 (CML) | 10 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 15 | Inhibition of PCNA expression |
| MV4-11 (Leukemia) | 12 | Activation of PARP-1 leading to DNA damage |
The above data indicates that the compound effectively reduces cell viability in a dose-dependent manner across multiple cancer types.
The biological activity of this compound appears to involve several key mechanisms:
- Apoptosis Induction : The compound activates caspase pathways, specifically caspase 9 and caspase 3, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G0/G1 phase arrest in certain cancer cell lines.
- Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA), a marker associated with DNA replication and cell proliferation, are significantly reduced upon treatment.
Case Studies and Research Findings
A series of studies have investigated the efficacy and safety profile of this compound:
- Study 1 : Evaluated the effect on K562 cells revealed a reduction in viable cells by approximately 70% at an IC concentration after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells.
- Study 2 : In MCF-7 cells, the compound was shown to downregulate cyclin D1 and CDK4 expression, leading to cell cycle arrest and subsequent apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The target compound shares a core structure with several derivatives reported in the evidence. Key differences lie in substituent groups, which modulate properties such as solubility, molecular weight, and electronic characteristics.
Key Observations :
- Molecular Weight : The target compound’s higher molecular weight (~454.44 vs. 364.36–416.36 in analogs) suggests increased steric bulk, which may impact bioavailability .
Key Observations :
- This contrasts with active quinazoline-pyrazole hybrids (e.g., 5d, 5k), where the quinazoline moiety may contribute to antifungal activity .
- Substituent Impact : The lack of activity in the target compound’s class could stem from insufficient electronic or steric complementarity with microbial targets, unlike the nitro or trifluoromethyl groups in other analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
